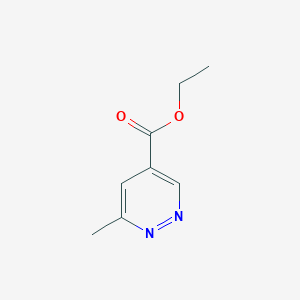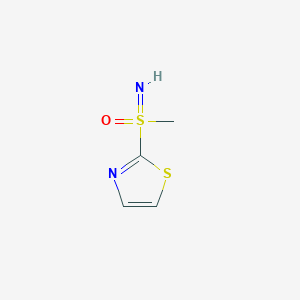
2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride is an organic compound with the molecular formula C5H10Cl2N2. It is a derivative of imidazole, characterized by the presence of a chlorine atom and two methyl groups attached to the imidazole ring. This compound is known for its high reactivity and is often used as a precursor in the synthesis of various organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride can be synthesized through the reaction of 1,3-dimethylimidazole with thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the thionyl chloride. The general reaction scheme is as follows:
1,3-dimethylimidazole+thionyl chloride→2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride
The reaction is usually carried out at elevated temperatures, around 60-80°C, and under an inert atmosphere to avoid moisture interference.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into less oxidized forms of imidazole.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to avoid over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications in organic synthesis.
Aplicaciones Científicas De Investigación
2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules, such as proteins and nucleic acids, for research purposes.
Medicine: It serves as an intermediate in the synthesis of drugs with antimicrobial and anticancer properties.
Industry: The compound is employed in the production of specialty chemicals and materials, including ionic liquids and catalysts.
Mecanismo De Acción
The mechanism by which 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride exerts its effects involves the formation of reactive intermediates, such as imidazolium ions. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, leading to modifications in their structure and function. The pathways involved often include nucleophilic attack on the imidazolium ring, resulting in the formation of covalent bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,3-dimethylimidazolium chloride: Lacks the chlorine atom at the 2-position, resulting in different reactivity and applications.
2-chloro-1-methylimidazolium chloride: Similar structure but with only one methyl group, leading to variations in chemical behavior.
2-chloro-1,3-dimethylimidazolidinium chloride: A closely related compound with a different ring structure, affecting its reactivity and uses.
Uniqueness
2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise chemical modifications and high reactivity.
Propiedades
IUPAC Name |
2-chloro-1,3-dimethylimidazol-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN2.ClH/c1-7-3-4-8(2)5(7)6;/h3-4H,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDNHYVEBIHJBK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C[N+](=C1Cl)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B8023744.png)







![(1R,6R,8S,10R,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B8023792.png)



